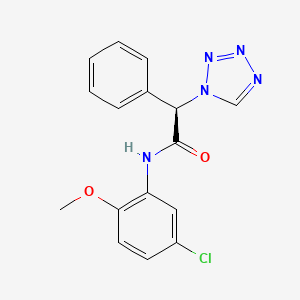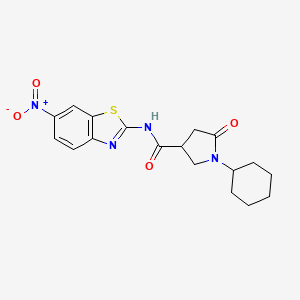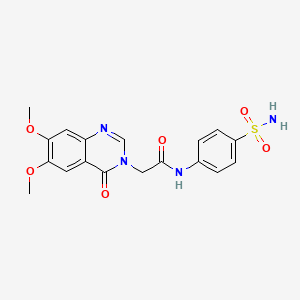
(2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide is a synthetic organic compound characterized by its complex structure, which includes a tetrazole ring, a phenyl group, and a chloro-methoxyphenyl moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The tetrazole intermediate is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.
Introduction of the Chloro-Methoxyphenyl Group: This step involves the reaction of the intermediate with 5-chloro-2-methoxyphenylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Amines are the major products.
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which are involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. The phenyl and chloro-methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenylacetamide
- (2R)-N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)ethanamide
Uniqueness
Compared to similar compounds, (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide stands out due to the presence of both the tetrazole ring and the phenyl group, which may confer unique biological activities and chemical reactivity. The combination of these functional groups can result in enhanced binding to biological targets and improved pharmacokinetic properties.
Properties
Molecular Formula |
C16H14ClN5O2 |
|---|---|
Molecular Weight |
343.77 g/mol |
IUPAC Name |
(2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-14-8-7-12(17)9-13(14)19-16(23)15(22-10-18-20-21-22)11-5-3-2-4-6-11/h2-10,15H,1H3,(H,19,23)/t15-/m1/s1 |
InChI Key |
QEIDAMDWAOICBI-OAHLLOKOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H](C2=CC=CC=C2)N3C=NN=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(C2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B11017167.png)
![6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one](/img/structure/B11017171.png)
![N-(4-methoxybenzyl)-2-({[4-oxo-6-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11017176.png)
![N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11017177.png)


![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11017200.png)

![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine](/img/structure/B11017223.png)



![7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11017254.png)
![3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11017256.png)
